

2-chloro-N-(2-methylphenyl)acetamide molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-chloro-N-(2-methylphenyl)acetamide

Cat. No.: B1580810

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An In-Depth Technical Guide to 2-chloro-N-(2-methylphenyl)acetamide

Executive Summary: This guide provides a comprehensive technical overview of **2-chloro-N-(2-methylphenyl)acetamide**, a key chemical intermediate. It details the compound's core molecular attributes, physicochemical properties, and a validated synthesis protocol.

Furthermore, this document outlines standard analytical methodologies for characterization and purity assessment, discusses its applications as a precursor in advanced chemical synthesis, and provides a thorough environmental, health, and safety profile. This whitepaper is intended for researchers, chemists, and drug development professionals who require detailed, actionable information for laboratory and industrial applications.

Core Molecular Attributes

2-chloro-N-(2-methylphenyl)acetamide is an aromatic amide that serves as a versatile building block in organic synthesis. Its structure incorporates a chloroacetyl group attached to an o-toluidine moiety, providing two reactive sites for subsequent chemical transformations.

Chemical Identity

A summary of the key identifiers for **2-chloro-N-(2-methylphenyl)acetamide** is presented below.

Identifier	Value	Source
IUPAC Name	2-chloro-N-(2-methylphenyl)acetamide	[1]
CAS Number	37394-93-7	[1][2][3][4]
Molecular Formula	C ₉ H ₁₀ ClNO	[2][3][4][5]
Synonyms	2-Chloro-ortho-acetotoluidide, 2-chloro-N-o-tolyl-acetamide	[4]
InChIKey	LPMANECYGPQBOX- UHFFFAOYSA-N	[2]
SMILES	<chem>CC1=CC=CC=C1NC(=O)CCl</chem>	[2]

Molecular Weight

The molecular weight of the compound is a fundamental property for stoichiometric calculations in synthesis and for mass spectrometry analysis.

- Average Molecular Weight: 183.64 g/mol [2][3][4]
- Monoisotopic Mass: 183.045092 Da

Physicochemical Properties

The physical and chemical properties of **2-chloro-N-(2-methylphenyl)acetamide** dictate its handling, storage, and reaction conditions. These properties have been determined through a combination of experimental data and validated computational predictions.

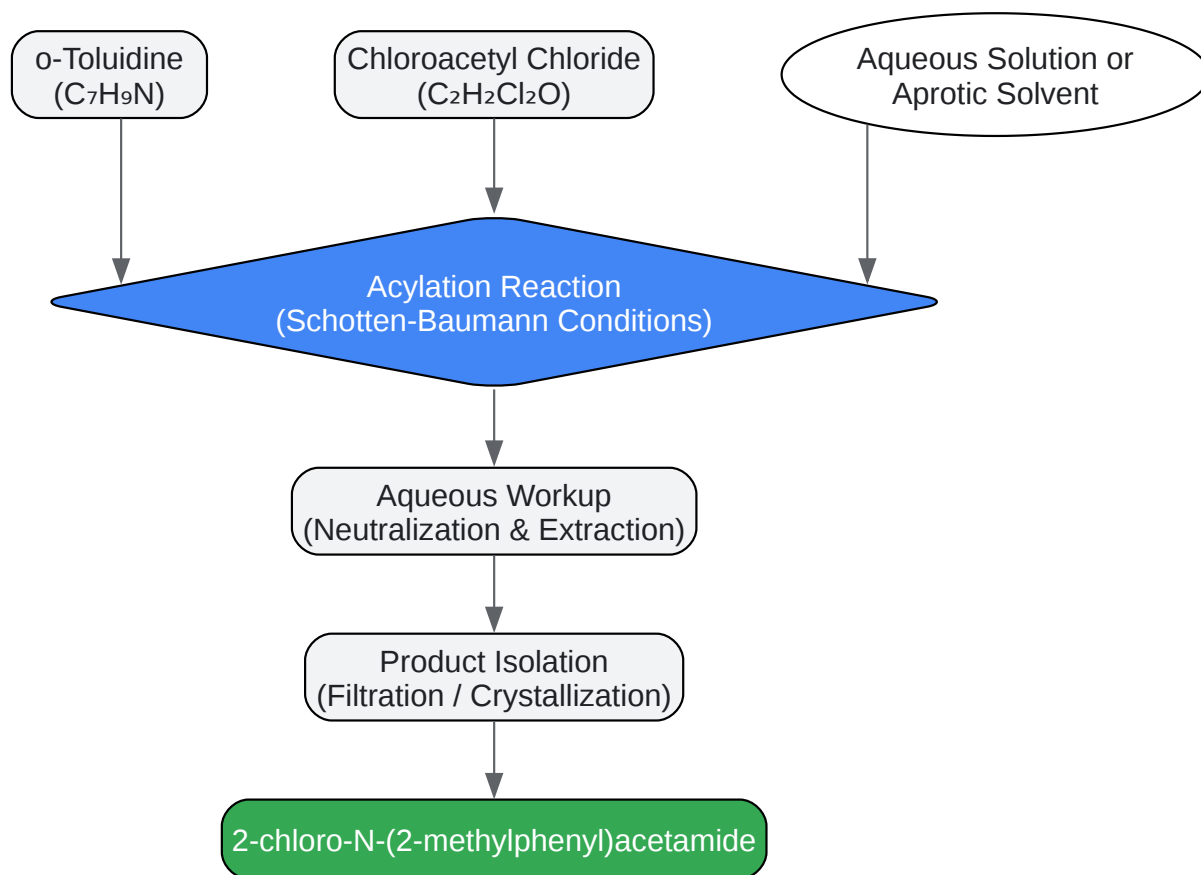
Property	Value	Notes	Source
Appearance	White to brown crystalline powder or needles	Based on analogs	[6][7]
Boiling Point	~326 °C at 760 mmHg	Predicted value	[3][4]
Melting Point	~117.6 °C	Predicted value (EPI Suite)	[2]
Density	~1.22 g/cm ³	Predicted value	[2][3][4]
Water Solubility	~590 mg/L	Predicted value (EPA T.E.S.T.)	[2]
LogP (Octanol/Water)	2.25	A measure of lipophilicity	[4]

Synthesis and Mechanism

The most common and efficient synthesis of **2-chloro-N-(2-methylphenyl)acetamide** is achieved through the acylation of o-toluidine with chloroacetyl chloride.[2] This reaction, a variant of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride.

Synthetic Pathway Overview

The reaction proceeds by dissolving o-toluidine in a suitable solvent and adding chloroacetyl chloride, often in the presence of a base to neutralize the HCl byproduct. The base facilitates the reaction by preventing the protonation of the starting amine, which would render it non-nucleophilic.



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Caption: General workflow for the synthesis of **2-chloro-N-(2-methylphenyl)acetamide**.

Detailed Experimental Protocol for Synthesis

This protocol describes a robust method for the laboratory-scale synthesis of the title compound.

- **Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a temperature probe, dissolve o-toluidine (1 equivalent) in a suitable solvent (e.g., dichloromethane or an aqueous solution with a base) under ambient temperature.

- **Reactant Addition:** Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the reaction temperature below 35°C, using an ice bath if necessary, to control the exothermic reaction.
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, transfer the reaction mixture to a separatory funnel. If using an organic solvent, wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted amine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove excess acid chloride, and finally with brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Analytical Characterization

To confirm the identity, structure, and purity of synthesized **2-chloro-N-(2-methylphenyl)acetamide**, a combination of spectroscopic and chromatographic techniques is essential.

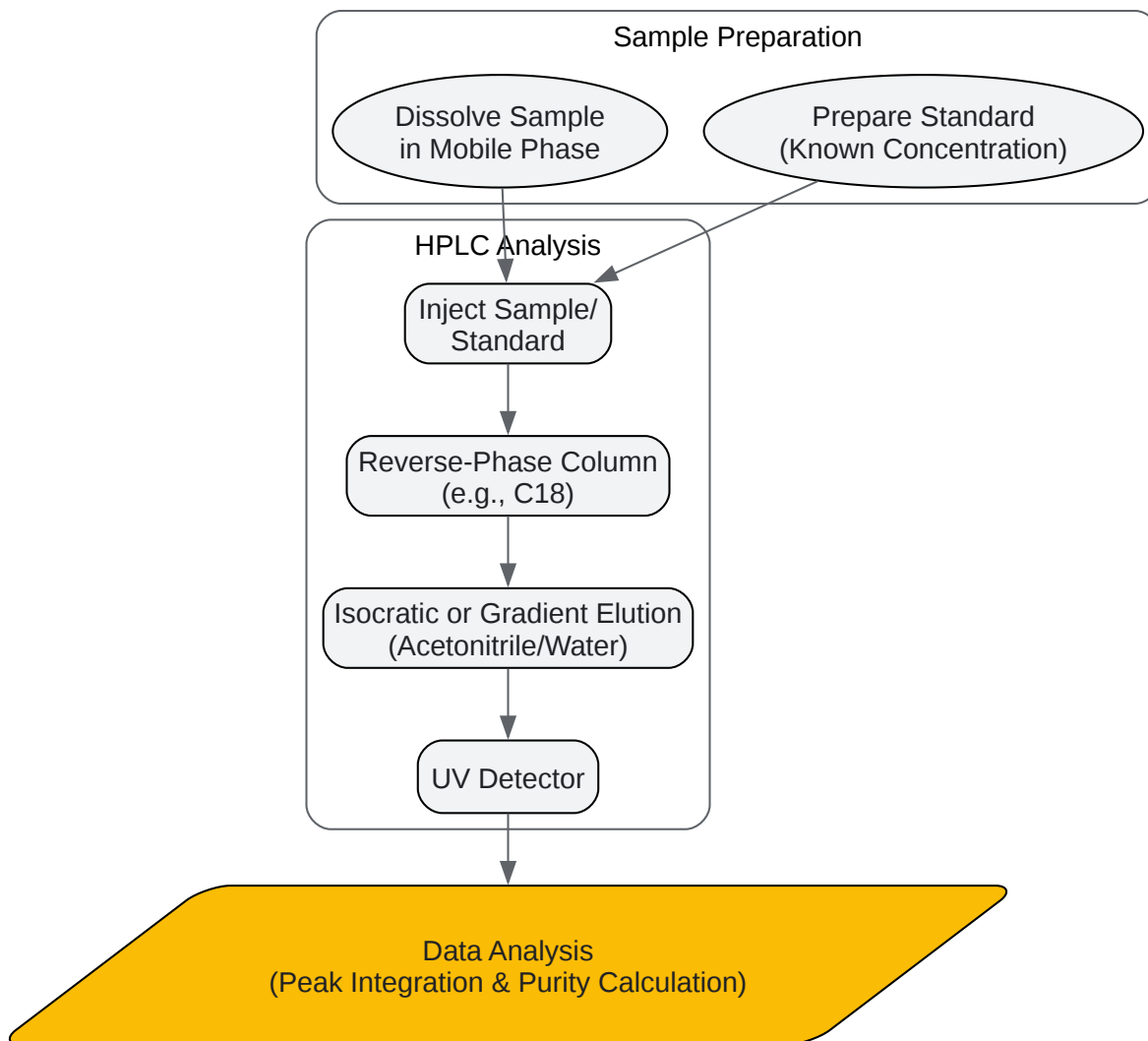
Spectroscopic Analysis

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The spectrum is expected to show characteristic signals for the aromatic protons, a singlet for the methyl group (CH₃) on the phenyl ring, a singlet for the methylene protons (CH₂) of the chloroacetyl group, and a broad singlet for the amide proton (NH).
- **Infrared (IR) Spectroscopy:** Key absorption bands are anticipated for the N-H stretch (around 3250-3300 cm⁻¹), a strong C=O stretch of the secondary amide (around 1660-1680 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹).^[8]

- Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show the molecular ion peak $[M+]$ and a characteristic $[M+2]$ peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.



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Caption: Standard workflow for purity analysis by reverse-phase HPLC.

General HPLC Method Protocol:

- System: An HPLC system equipped with a UV detector is required.[7]

- Column: A C18 reverse-phase column is typically effective.[\[7\]](#)
- Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like formic acid for improved peak shape.[\[7\]](#)
- Elution: An isocratic or gradient elution can be optimized for the best separation. A typical starting point is 60:40 Acetonitrile:Water.
- Detection: Monitor the elution at a wavelength determined by the compound's UV maximum (typically around 240-270 nm).
- Quantification: Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Applications in Chemical Synthesis

2-chloro-N-(2-methylphenyl)acetamide is not typically an end-product but rather a valuable intermediate. The chloroacetamide functional group is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.[\[8\]](#)[\[9\]](#) For instance, related N-aryl chloroacetamides are precursors in the synthesis of fungicides, herbicides, and active pharmaceutical ingredients.[\[8\]](#)[\[10\]](#)

Environmental, Health, and Safety (EHS) Profile

Proper handling and safety precautions are critical when working with this compound.

Hazard Identification

Based on GHS classifications from aggregated notifications and data on similar compounds, the primary hazards are as follows:

Hazard Class	GHS Statement	Source
Acute Toxicity, Oral	H302: Harmful if swallowed	[1]
Eye Irritation	H319: Causes serious eye irritation	[1][11]
Skin Irritation	H315: Causes skin irritation	[11][12]
Target Organ Toxicity	H335: May cause respiratory irritation	[11][12]

- Signal Word: Warning[1]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[13][14]
- Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][15]
- Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory to prevent skin contact.[12][15]
- Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved particulate respirator.[12]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13][15]

First Aid and Spill Management

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
- Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water. Seek medical attention if irritation persists.[15]

- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide water to drink. Seek immediate medical attention.[13][15]
- Spill Management: Sweep up the spilled solid carefully, avoiding dust generation. Place it in a sealed container for disposal.[15] Do not let the chemical enter drains.[12]

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, separated from strong oxidizing agents, strong acids, and strong bases.[11][15]
- Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. This should be handled by a licensed professional waste disposal service.[12]

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- To cite this document: BenchChem. [2-chloro-N-(2-methylphenyl)acetamide molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580810#2-chloro-n-2-methylphenyl-acetamide-molecular-weight]

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